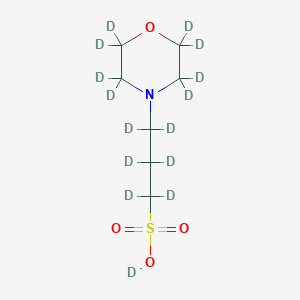

3-(n-Morpholino)propanesulfonic acid-d15

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 3-(n-morfolino)propanosulfónico-d15 es una forma deuterada del ácido 3-(n-morfolino)propanosulfónico, comúnmente conocido como MOPS. Este compuesto es un agente tampón biológico zwitteriónico ampliamente utilizado en la investigación bioquímica y biológica. Forma parte de los tampones de Good, que son conocidos por su mínima interferencia con los procesos biológicos .

Métodos De Preparación

La síntesis del ácido 3-(n-morfolino)propanosulfónico-d15 implica la reacción de la 1,3-propanosultona con morfolina en presencia de un disolvente orgánico. La reacción se lleva a cabo típicamente en un reactor de microcanal, donde las soluciones orgánicas de 1,3-propanosultona y morfolina se bombean simultáneamente. La mezcla de reacción se somete entonces a cristalización por congelación para obtener el producto bruto, que se purifica posteriormente mediante filtración a presión inducida por nitrógeno .

Análisis De Reacciones Químicas

El ácido 3-(n-morfolino)propanosulfónico-d15 se somete a diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse en condiciones específicas, aunque las vías de oxidación detalladas no se suelen reportar.

Reducción: Las reacciones de reducción son menos comunes para este compuesto.

Sustitución: Puede sufrir reacciones de sustitución, particularmente involucrando al grupo ácido sulfónico. Los reactivos comunes utilizados en estas reacciones incluyen ácidos y bases fuertes, así como agentes oxidantes y reductores específicos. .

Aplicaciones Científicas De Investigación

El ácido 3-(n-morfolino)propanosulfónico-d15 se utiliza ampliamente en la investigación científica debido a su capacidad tamponadora. Algunas de sus aplicaciones incluyen:

Investigación biológica: Se utiliza para estabilizar el pH en los medios de cultivo celular, promoviendo el crecimiento y la función celular óptimos.

Purificación de proteínas: Se emplea en cromatografía para estabilizar soluciones de proteínas.

Electroforesis: Actúa como un tampón de corrida confiable en diversas técnicas electroforéticas, permitiendo la separación y el análisis eficientes de biomoléculas.

Estabilización de enzimas: Estabiliza las enzimas en solución, asegurando su actividad para fines de investigación.

Lisis celular: Se utiliza para lisar células para la posterior extracción de proteínas o ácidos nucleicos.

Mecanismo De Acción

El principal mecanismo de acción del ácido 3-(n-morfolino)propanosulfónico-d15 es su capacidad para mantener un ambiente de pH estable. Lo logra actuando como un tampón, resistiendo los cambios en el pH cuando se añaden ácidos o bases a la solución. Esta propiedad es crucial para mantener las condiciones fisiológicas requeridas para diversas reacciones y procesos bioquímicos .

Comparación Con Compuestos Similares

El ácido 3-(n-morfolino)propanosulfónico-d15 es similar a otros tampones de Good, como:

MES (ácido 2-(n-morfolino)etanosulfónico): Comparte similitudes estructurales con el MOPS, presentando un anillo de morfolina.

HEPES (ácido 4-(2-hidroxietil)piperazina-1-etanosulfónico): Contiene un anillo de piperazina y se utiliza para tamponar a pH cercano al neutro.

Tris (tris(hidroximetil)aminometano): Otro tampón de uso común en la investigación biológica.

La singularidad del ácido 3-(n-morfolino)propanosulfónico-d15 radica en su forma deuterada, que puede ser ventajosa en aplicaciones de investigación específicas, como los estudios de resonancia magnética nuclear (RMN), donde el marcado con deuterio es beneficioso .

Propiedades

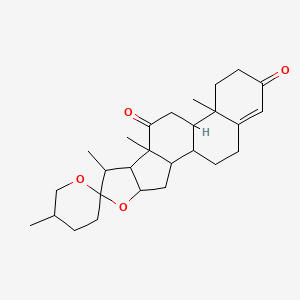

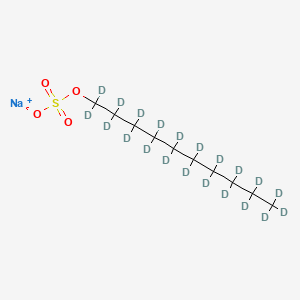

Fórmula molecular |

C7H15NO4S |

|---|---|

Peso molecular |

224.36 g/mol |

Nombre IUPAC |

deuterio 1,1,2,2,3,3-hexadeuterio-3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propane-1-sulfonate |

InChI |

InChI=1S/C7H15NO4S/c9-13(10,11)7-1-2-8-3-5-12-6-4-8/h1-7H2,(H,9,10,11)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2/hD |

Clave InChI |

DVLFYONBTKHTER-OTUIAQFOSA-N |

SMILES isomérico |

[2H]C1(C(OC(C(N1C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

SMILES canónico |

C1COCCN1CCCS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)

![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)

![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12303338.png)

![benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12303359.png)

![3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid](/img/structure/B12303363.png)

![(3S)-1-(3-Chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B12303374.png)